N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide is a complex organic compound that features a triazine core substituted with dimethylphenylamino groups and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and 3,5-dimethylaniline. The resulting intermediate is then reacted with 3-chloro-4-methoxyaniline to introduce the glycinamide moiety. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine core and aromatic substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide
- **N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-ethoxyphenyl)glycinamide
Uniqueness
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylphenylamino and glycinamide groups enhances its versatility and potential for various applications.
This detailed article provides a comprehensive overview of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H30ClN7O2 |
---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H30ClN7O2/c1-16-8-17(2)11-21(10-16)32-27-34-26(35-28(36-27)33-22-12-18(3)9-19(4)13-22)30-15-25(37)31-20-6-7-24(38-5)23(29)14-20/h6-14H,15H2,1-5H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
XZQNANFRBLPBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=C(C=C3)OC)Cl)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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